molecular formula C7H13ClN4 B2662066 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride CAS No. 2418642-37-0

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride

Cat. No.: B2662066
CAS No.: 2418642-37-0
M. Wt: 188.66
InChI Key: FIFZBCZBKWGYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique triazolopyridine core, which is known for its potential biological activities and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles or other suitable electrophiles under acidic or basic conditions.

    Pyridine Ring Formation: The triazole intermediate is then subjected to further cyclization with a suitable aldehyde or ketone to form the pyridine ring. This step often requires the use of catalysts such as Lewis acids or bases to facilitate the reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility for various applications.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

One of the primary applications of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; hydrochloride is its role as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing glucose-dependent insulin secretion and decreasing glucagon levels. The compound is structurally related to sitagliptin, a well-known DPP-4 inhibitor used clinically to control blood glucose levels in diabetic patients .

1.2 Neurokinin Receptor Modulation

Research indicates that derivatives of this compound can act as selective antagonists for neurokinin-3 receptors (NK-3), which are implicated in various central nervous system disorders. These compounds have potential therapeutic applications in treating conditions such as anxiety and depression by modulating neurokinin signaling pathways .

Pharmacological Studies

2.1 Structure-Activity Relationship (SAR) Studies

The unique structural features of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; hydrochloride make it an excellent candidate for SAR studies. Researchers utilize this compound to explore how modifications to its structure affect biological activity and receptor interactions. Such studies are essential for the development of more effective drugs with fewer side effects .

2.2 Investigating Biological Mechanisms

The compound serves as a valuable tool in biochemical studies aimed at understanding the mechanisms of action of various biological processes. Its ability to interact with specific receptors allows researchers to dissect the molecular pathways involved in physiological functions and disease states .

Synthetic Methodologies

3.1 Synthesis of Heterocyclic Compounds

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; hydrochloride can be synthesized through various methods that involve the use of readily available starting materials and straightforward reaction conditions. This ease of synthesis is advantageous for industrial applications and the large-scale production of related compounds .

3.2 Development of Small Molecule Libraries

The compound is part of focused small molecule libraries that facilitate high-throughput screening for drug discovery purposes. These libraries include various derivatives that can be tested for biological activity against multiple targets simultaneously .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
  • 1,2,4-Triazole derivatives

Uniqueness

Compared to similar compounds, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride offers unique structural features that enhance its binding affinity and specificity for certain biological targets. Its combination of triazole and pyridine rings provides a versatile scaffold for further chemical modifications, making it a valuable tool in drug discovery and development.

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; hydrochloride is a compound of interest due to its potential biological activities and applications in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • IUPAC Name : 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
  • Molecular Formula : C6H7ClF3N4
  • CAS Number : 762240-92-6
  • Molecular Weight : 228.6 g/mol

Synthesis Methods

The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin derivatives typically involves multistep reactions starting from readily available precursors such as hexahydropyridazine and cyanamide. Recent studies have reported improved yields using optimized reaction conditions and alternative synthetic routes that minimize by-products .

Pharmacological Effects

  • Antidiabetic Activity : This compound serves as an intermediate in the synthesis of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and lower blood glucose levels .
  • Nitric Oxide Synthase Inhibition : Research indicates that derivatives of this compound exhibit varying degrees of inducible nitric oxide synthase (iNOS) inhibitory activity. Compounds with less iNOS inhibition may have lower side effects related to nitric oxide production .
  • Antiproliferative Activity : Some studies have evaluated the antiproliferative effects against cancer cell lines. The presence of trifluoromethyl groups has been linked to enhanced activity against certain cancer types .

Study on Antidiabetic Properties

A study conducted on the efficacy of Sitagliptin showed significant improvements in glycemic control among patients with type 2 diabetes. The study highlighted the role of its active metabolites derived from 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin derivatives .

Research on iNOS Inhibition

In a comparative study examining various triazole derivatives for iNOS inhibition, it was found that certain modifications to the triazole ring structure could lead to reduced iNOS activity while maintaining antidiabetic properties .

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
AntidiabeticGlycemic control improvement
iNOS InhibitionVarying degrees of inhibition
AntiproliferativeActivity against cancer cell lines

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c8-4-6-1-2-11-5-9-10-7(11)3-6;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFZBCZBKWGYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418642-37-0
Record name 1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl}methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.